4-Methyl-1-pentanol

Descripción

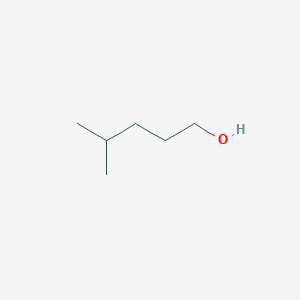

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-6(2)4-3-5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWGTDULNUVNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044313 | |

| Record name | 4-Methylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

1.7 [mmHg] | |

| Record name | 4-Methylpentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

626-89-1, 1320-98-5 | |

| Record name | 4-Methyl-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanol, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYL-1-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-1-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X796XFP7D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1-pentanol (CAS: 626-89-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-1-pentanol (CAS: 626-89-1), also known as isohexanol. It includes detailed information on its physicochemical properties, spectroscopic data, synthesis, safety and handling, and a key application in biomedical research as an alcohol antagonist. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a branched-chain primary alcohol.[1][2] It is a colorless liquid with a characteristic nutty odor.[3][4][5] It is found naturally in some plants, such as Angelica gigas and Capsicum annuum, and is a metabolite produced by Saccharomyces cerevisiae.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 626-89-1 | [1] |

| Molecular Formula | C₆H₁₄O | [1] |

| Molecular Weight | 102.17 g/mol | [1] |

| Appearance | Colorless, clear liquid | [2][6] |

| Boiling Point | 151-152 °C at 760 mmHg | [6] |

| Density | 0.821 g/mL at 25 °C | [2][6] |

| Flash Point | 51.67 °C (125 °F) | [6] |

| Solubility in Water | 7600 mg/L at 25 °C | [6] |

| logP (o/w) | 1.702 (estimated) | [6] |

| Refractive Index | 1.411-1.417 at 20 °C | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Solvent | Key Peaks / Chemical Shifts (ppm) | Source(s) |

| ¹H NMR | CDCl₃ | δ 3.61 (t, 2H, -CH₂OH), 1.94 (s, 1H, -OH), 1.5-1.6 (m, 1H, -CH(CH₃)₂), 1.4-1.55 (m, 2H, -CH₂-), 1.15-1.3 (m, 2H, -CH₂-), 0.93 (d, 6H, -CH(CH₃)₂) | [1] |

| ¹³C NMR | CDCl₃ | δ 62.93 (-CH₂OH), 35.05, 30.62, 27.97, 22.61 | [1] |

| Infrared (IR) | Neat (Capillary Cell) | Broad peak ~3300 cm⁻¹ (O-H stretch), peaks ~2950 cm⁻¹ (C-H stretch) | [1] |

Synthesis of this compound

A common and effective laboratory method for the synthesis of this compound is the hydroboration-oxidation of 4-methyl-1-pentene. This two-step reaction provides the anti-Markovnikov addition of water across the double bond, yielding the primary alcohol in good yield.

Caption: Synthesis of this compound via hydroboration-oxidation.

Safety and Handling

This compound is a flammable liquid and requires careful handling.[7][8]

Table 3: GHS Hazard Information for this compound

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source(s) |

| Flammable liquids | GHS02 | Warning | H226: Flammable liquid and vapor | [1][8] |

| Acute toxicity, oral | GHS07 | Warning | H302: Harmful if swallowed | [1] |

| Acute toxicity, dermal | GHS06 | Danger | H311: Toxic in contact with skin | [1] |

| Acute toxicity, inhalation | GHS06 | Danger | H331: Toxic if inhaled | [1] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7]

-

Skin Protection: Handle with chemically resistant gloves. Dispose of contaminated gloves after use.[7]

-

Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded, use a full-face respirator.[8]

Handling and Storage:

-

Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Store in a cool, dry, and well-ventilated place.[7]

-

Keep container tightly closed.[7]

Disposal:

-

Dispose of surplus and non-recyclable solutions through a licensed disposal company.[7]

-

Contaminated packaging should be disposed of as unused product.[7]

Table 4: Toxicity Data for this compound

| Route | Species | Value | Source(s) |

| Oral LD50 | Rat | 6.5 mL/kg | [1] |

| Dermal LD50 | Rabbit | 3.97 mL/kg | [1] |

Applications in Research and Drug Development

This compound has several applications, including its use as a solvent, a component in fragrances, and in cosmetics for its antimicrobial properties.[1][3] A significant application in biomedical research is its role as an alcohol antagonist, particularly in studies related to fetal alcohol syndrome.[9] It has been shown to antagonize the inhibitory effects of ethanol and 1-butanol on L1-mediated cell-cell adhesion.[9]

Experimental Protocols

Spectroscopic Analysis

Caption: Workflow for spectroscopic analysis of this compound.

6.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: Calibrated 90° pulse.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2.0 s

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

6.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR): Place one drop of neat this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Synthesis via Hydroboration-Oxidation

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-methyl-1-pentene (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

-

Hydroboration: Slowly add borane-THF complex (BH₃•THF, ~0.33 equivalents) to the stirred solution while maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add aqueous sodium hydroxide (e.g., 3M NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). The addition of H₂O₂ is exothermic and should be done with caution to maintain the temperature below 30-40 °C.

-

Work-up: After the addition of H₂O₂ is complete, stir the mixture at room temperature for another hour. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.

L1-Mediated Cell Adhesion Assay

This protocol is adapted from methodologies used to study alcohol antagonists on L1-mediated cell adhesion.

Caption: Workflow for the L1-mediated cell adhesion assay.

-

Cell Culture: Culture human L1-transfected NIH/3T3 fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain L1 expression. Maintain cells in a humidified incubator at 37 °C with 5% CO₂.

-

Assay Plate Preparation: Seed the L1-NIH/3T3 cells into a 96-well tissue culture plate at a density that allows for sub-confluent cell-cell interactions after a short incubation period (e.g., 2-4 hours).

-

Treatment: Prepare solutions of this compound and an alcohol agonist (e.g., ethanol or 1-butanol) in serum-free media.

-

Inhibition and Antagonism:

-

To test for inhibition, add varying concentrations of the alcohol agonist to the wells.

-

To test for antagonism, pre-incubate the cells with this compound (e.g., 32 µM) for a short period (e.g., 30 minutes) before adding the alcohol agonist.[9]

-

-

Adhesion Incubation: Incubate the plate for an additional 30-60 minutes to allow for cell-cell adhesion to be affected by the treatments.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells. The washing step is critical and should be performed consistently across all wells.

-

Fixing and Staining: Fix the remaining adherent cells with a solution like 4% paraformaldehyde, and then stain with a dye such as crystal violet.

-

Quantification: Solubilize the crystal violet from the stained cells using a solvent (e.g., 10% acetic acid or 1% SDS). Measure the absorbance of the solubilized dye using a plate reader at the appropriate wavelength (e.g., ~570-595 nm). The absorbance is proportional to the number of adherent cells.

-

Data Analysis: Compare the absorbance values from the treated wells to the control (untreated) wells to determine the percentage of inhibition by the agonist and the degree of antagonism by this compound.

References

- 1. chemos.de [chemos.de]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. A Review of Cell Adhesion Studies for Biomedical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jasco-global.com [jasco-global.com]

Spectroscopic Analysis of 4-Methyl-1-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-1-pentanol, a primary alcohol with applications as a metabolite and in chemical synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.61 | Triplet | 2H | H-1 (-CH₂OH) |

| 1.94 | Singlet | 1H | -OH |

| 1.57 | Multiplet | 1H | H-4 (-CH(CH₃)₂) |

| 1.50 - 1.60 | Multiplet | 2H | H-2 (-CH₂-) |

| 1.22 - 1.35 | Multiplet | 2H | H-3 (-CH₂-) |

| 0.86 | Doublet | 6H | H-5, H-6 (-CH(CH₃)₂) |

Data obtained in CDCl₃ at 90 MHz.[1]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| 62.93 | C-1 (-CH₂OH) |

| 35.05 | C-2 (-CH₂-) |

| 30.62 | C-3 (-CH₂-) |

| 27.97 | C-4 (-CH(CH₃)₂) |

| 22.61 | C-5, C-6 (-CH(CH₃)₂) |

Data obtained in CDCl₃ at 15.09 MHz.[1]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2955, 2870 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (alkane) |

| 1385, 1365 | Medium | C-H bend (gem-dimethyl) |

| 1058 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound does not typically show a strong molecular ion peak. Key fragmentation patterns for alcohols include alpha-cleavage and dehydration.[2]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |

| 84 | Low | [C₆H₁₂]⁺ | Dehydration (loss of H₂O) |

| 69 | Moderate | [C₅H₉]⁺ | Loss of a methyl radical from the dehydrated ion |

| 56 | High | [C₄H₈]⁺ | Retro-ene rearrangement of the dehydrated ion (ionized isobutene)[3][4] |

| 43 | Moderate | [C₃H₇]⁺ | Isopropyl cation |

| 41 | High | [C₃H₅]⁺ | Allyl cation |

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube to a final volume of approximately 0.6-0.7 mL.

Data Acquisition: The NMR spectra are acquired on a spectrometer, such as a 90 MHz instrument. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty salt plates or clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI).

Data Acquisition: The mass spectrometer scans a range of mass-to-charge ratios to detect the molecular ion and fragment ions. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of this compound.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide on the Thermodynamic Properties of 4-Methyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 4-Methyl-1-pentanol (isohexanol), a branched-chain primary alcohol with applications in various chemical and pharmaceutical contexts. The following sections detail its key thermodynamic data, the experimental protocols for their determination, and a logical workflow for these analyses.

Core Thermodynamic Properties

The thermodynamic properties of this compound are crucial for understanding its behavior in various processes, including reaction kinetics, formulation development, and safety assessments. A summary of the most critical properties is presented below.

Quantitative Data Summary

The following tables provide a consolidated view of the key thermodynamic and physical properties of this compound.

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | C₆H₁₄O | - | [1][2] |

| Molecular Weight | 102.17 g/mol | - | [1][3] |

| Boiling Point | 160-165 °C | Atmospheric Pressure | [4] |

| Density | 0.821 g/mL | 25 °C | [4] |

| Vapor Pressure | 1.7 mmHg | 25 °C | [5] |

| Flash Point | 57 °C (closed cup) | - | [6] |

| Water Solubility | 10.42 g/L | 20 °C | [7] |

Enthalpy of Vaporization (ΔvapH)

The enthalpy of vaporization is a critical parameter for understanding phase transitions. The National Institute of Standards and Technology (NIST) provides temperature-dependent data for this property.

| Temperature (K) | Enthalpy of Vaporization (kJ/mol) | Reference |

| 328 | Data not available | [8] |

| 368 | Data not available | [8] |

Note: While the NIST WebBook provides a formula for calculating the enthalpy of vaporization between 328 K and 368 K, specific values at discrete temperatures were not directly available in the search results. The formula is given as ΔvapH = A exp(-αTr) (1 − Tr)β, where A = 17.9 kcal/mol, α = -0.7757, β = 0.8766, and Tc = 603.5 K.[8]

Heat Capacity and Viscosity

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on established experimental techniques. The following sections detail the methodologies for key measurements.

Vapor Pressure Determination

Objective: To measure the pressure exerted by the vapor of this compound in thermodynamic equilibrium with its liquid phase at various temperatures.

Methodology: Static or Isoteniscope Method

-

Sample Preparation: A purified sample of this compound is degassed to remove any dissolved air. This is typically achieved by several freeze-pump-thaw cycles.

-

Apparatus: An isoteniscope, a U-shaped manometer, a temperature-controlled bath, and a pressure measurement system are used.

-

Procedure:

-

The degassed sample is placed in the isoteniscope bulb.

-

The apparatus is connected to a vacuum line to remove air.

-

The sample is heated to a desired temperature using the constant-temperature bath.

-

The vapor pressure of the sample is balanced against a known pressure of an inert gas in the manometer.

-

The pressure is recorded at thermal equilibrium.

-

This process is repeated at various temperatures to obtain a vapor pressure curve.

-

Enthalpy of Vaporization (ΔvapH) Determination

Objective: To determine the amount of energy required to transform a given quantity of this compound from a liquid to a gas at a constant temperature.

Methodology: Calorimetry

-

Apparatus: A vaporization calorimeter, which includes a vessel for the liquid, a heating element, and a system to measure the amount of substance vaporized.

-

Procedure:

-

A known mass of this compound is placed in the calorimeter.

-

The sample is heated to its boiling point at a constant pressure.

-

A measured amount of electrical energy is supplied to the heating element to maintain a constant rate of vaporization.

-

The amount of vapor produced is determined by condensing it and measuring its mass or volume.

-

The enthalpy of vaporization is calculated from the energy input and the amount of substance vaporized.

-

Alternatively, the Clausius-Clapeyron equation can be used to derive the enthalpy of vaporization from the experimentally determined vapor pressure data.

-

Heat Capacity (Cp) Measurement

Objective: To measure the amount of heat required to raise the temperature of a unit mass of this compound by one degree Celsius.

Methodology: Adiabatic Scanning Calorimetry

-

Apparatus: An adiabatic scanning calorimeter, which is designed to minimize heat exchange with the surroundings.

-

Procedure:

-

A known mass of this compound is placed in a sample cell within the calorimeter.

-

Heat is supplied to the sample at a known, constant rate.

-

The temperature of the sample is monitored as a function of time.

-

The heat capacity is calculated from the rate of heat input and the measured rate of temperature increase.

-

The measurement is performed over a range of temperatures to determine the temperature dependence of the heat capacity.

-

Density Measurement

Objective: To determine the mass per unit volume of this compound.

Methodology: Vibrating Tube Densitometer

-

Apparatus: A vibrating tube densitometer, which measures the oscillation frequency of a U-shaped tube filled with the sample.

-

Procedure:

-

The instrument is calibrated using fluids of known density, such as dry air and pure water.

-

The sample of this compound is introduced into the U-tube.

-

The oscillation frequency of the tube is measured.

-

The density of the sample is calculated from the oscillation frequency using the calibration constants.

-

The temperature of the sample is precisely controlled during the measurement.

-

Viscosity Measurement

Objective: To measure the resistance of this compound to flow.

Methodology: Capillary Viscometer (e.g., Ostwald or Ubbelohde type)

-

Apparatus: A calibrated glass capillary viscometer, a constant-temperature bath, and a stopwatch.

-

Procedure:

-

A known volume of this compound is introduced into the viscometer.

-

The viscometer is placed in a constant-temperature bath until the sample reaches thermal equilibrium.

-

The liquid is drawn up one arm of the viscometer above the upper timing mark.

-

The time taken for the liquid meniscus to fall between two calibrated marks under the influence of gravity is measured.

-

The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of determining and analyzing the thermodynamic properties of this compound.

Caption: Workflow for Thermodynamic Property Determination.

References

- 1. Isohexanol - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. 1-Pentanol, 4-methyl- (CAS 626-89-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound 97 626-89-1 [sigmaaldrich.com]

- 5. This compound | C6H14O | CID 12296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. This compound | 626-89-1 [chemicalbook.com]

- 8. 1-Pentanol, 4-methyl- [webbook.nist.gov]

- 9. Viscosity of branched vs. linear short alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]

In-Depth Technical Guide to the Material Safety of 4-Methyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4-Methyl-1-pentanol (CAS No. 626-89-1), also known as isohexanol. The information is compiled from various safety data sheets and scientific resources to ensure a thorough understanding of its properties and potential hazards. This document is intended to support safe handling, use, and disposal practices in a laboratory and drug development setting.

Physicochemical Properties

This compound is a clear, colorless liquid.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H14O |

| Molecular Weight | 102.17 g/mol [2] |

| Boiling Point | 151-152 °C at 760 mmHg |

| Flash Point | 51.67 °C (125.00 °F) - Closed Cup[3] |

| Specific Gravity | 0.816 - 0.821 @ 25 °C[3] |

| Vapor Pressure | 1.366 mmHg @ 25 °C |

| Solubility | Soluble in DMF, DMSO, and Ethanol (50 mg/mL); sparingly soluble in PBS (pH 7.2) (1.4 mg/mL).[4] |

| Refractive Index | 1.411 - 1.417 @ 20 °C[3] |

Toxicological Data

The acute toxicity of this compound has been evaluated through oral and dermal routes. The available data is summarized in Table 2.

Table 2: Acute Toxicity of this compound

| Endpoint | Species | Route | Value |

| LD50 | Rat | Oral | 6.5 mL/kg[2] |

| LD50 | Rabbit | Dermal | 3.97 mL/kg[2] |

| LD50 | Mouse | Intravenous | 170 mg/kg[5] |

Experimental Protocols for Toxicological Studies

Detailed methodologies for the key toxicological endpoints are outlined below.

While the specific study report for the oral LD50 of 6.5 mL/kg was not available, the methodology likely followed a limit test procedure based on OECD Guideline 423 (Acute Toxic Class Method). A summary of a representative limit test protocol is provided below.

-

Test Guideline: Based on OECD Guideline 423, Acute Toxic Class Method.

-

Species: Wistar rats, female.

-

Number of Animals: 3 animals per step.

-

Dosage and Administration: A single limit dose of 2000 mg/kg body weight is administered by oral gavage.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

-

Interpretation: If no mortality or significant toxic effects are observed at the limit dose, the LD50 is determined to be greater than 2000 mg/kg.

The specific experimental protocol for the dermal LD50 of 3.97 mL/kg was not found in the public domain. However, the study would have likely been conducted in accordance with OECD Guideline 402 (Acute Dermal Toxicity). A general protocol for this type of study is as follows:

-

Test Guideline: OECD Guideline 402, Acute Dermal Toxicity.

-

Species: Albino rabbit.

-

Number of Animals: A step-wise procedure is used, starting with a single animal.

-

Dosage and Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface. The area is covered with a porous gauze dressing for a 24-hour exposure period.

-

Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.

-

Pathology: All animals are subjected to a gross necropsy at the end of the study.

-

Endpoint: The LD50 is calculated based on the dose that causes mortality in 50% of the animals.

A study was conducted to assess the skin irritation potential of a substance consistent with this compound.

-

Test Guideline: OECD Guideline 404, Acute Dermal Irritation/Corrosion.

-

Species: New Zealand White rabbits.

-

Number of Animals: 3.

-

Procedure: 0.5 mL of the test substance was applied to a small area of shaved skin on each animal and covered with a semi-occlusive dressing for 4 hours.

-

Observations: The skin was examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Results: No dermal reactions were observed in any of the animals. The Primary Irritation Index was calculated to be 0.0, leading to a classification of "non-irritant".

An eye irritation study was performed on a substance consistent with this compound.

-

Test Guideline: OECD Guideline 405, Acute Eye Irritation/Corrosion.

-

Species: New Zealand White rabbits.

-

Number of Animals: 3.

-

Procedure: A single dose of 0.1 mL of the test substance was instilled into the conjunctival sac of one eye of each rabbit.

-

Observations: The eyes were examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours, and up to 8 days post-instillation.

-

Results: The substance was classified as "minimally irritating" to the eye, with all effects resolving by day 8.[6]

Hazard Identification and Classification

This compound is classified as a flammable liquid.[2][7] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[2] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[2] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[2] |

Pictograms:

-

Flame

-

Skull and Crossbones

-

Exclamation Mark

Signal Word: Danger[2]

Precautionary Statements (selection):

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6][7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/or shower.[6][7]

-

P403+P235: Store in a well-ventilated place. Keep cool.[6][7]

First Aid Measures

In case of exposure to this compound, the following first aid measures are recommended.[5]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

-

Eye Contact: Flush eyes with water as a precaution.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Unsuitable Extinguishing Media: Water jet.

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5]

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition - No smoking. Take measures to prevent the build-up of electrostatic charge.[6]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[6]

Ecotoxicological and Biodegradation Information

Limited specific data for this compound was available in the public domain. General OECD guidelines for ecotoxicity and biodegradation testing are referenced to indicate the likely methodologies for generating such data.

Ecotoxicity

No specific ecotoxicity study reports for this compound were found. The following OECD guidelines are typically used to assess the aquatic toxicity of chemicals:

-

Toxicity to Fish: OECD Guideline 203 (Fish, Acute Toxicity Test)

-

Toxicity to Aquatic Invertebrates: OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test)

-

Toxicity to Algae: OECD Guideline 201 (Freshwater Alga and Cyanobacteria, Growth Inhibition Test)

Biodegradation

No definitive biodegradation study for this compound was identified. The ready biodegradability of a substance is typically assessed using one of the methods described in OECD Guideline 301. For a substance like this compound, the following test would be appropriate:

-

Ready Biodegradability: OECD Guideline 301F (Manometric Respirometry Test). This test measures the oxygen consumed by microorganisms to biodegrade the test substance over a 28-day period. A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window.

Visualizations

GHS Hazard Communication Workflow

Caption: GHS Hazard Communication Workflow for this compound.

First Aid Measures for Exposure to this compound

Caption: First Aid Procedures for this compound Exposure.

References

- 1. oecd.org [oecd.org]

- 2. petroleumhpv.org [petroleumhpv.org]

- 3. agc-chemicals.com [agc-chemicals.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Registration Dossier - ECHA [echa.europa.eu]

- 6. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 7. Registration Dossier - ECHA [echa.europa.eu]

A Comprehensive Technical Guide on the Synthesis and Discovery of 4-Methyl-1-pentanol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-pentanol (also known as isohexanol or isohexyl alcohol) is a branched-chain primary alcohol with the chemical formula C6H14O.[1][2] It is a colorless liquid with a characteristic alcohol odor, finding applications as a versatile building block in organic synthesis, an intermediate in the production of pharmaceuticals, fragrances, and flavoring agents, and as a specialty solvent.[2][3] Notably, this compound also exhibits antimicrobial effects and is utilized in cosmetic formulations, particularly deodorants.[3][4]

1.1 Discovery and Natural Occurrence

This compound is a naturally occurring compound. It has been identified as a volatile component in various plants and food products, including tobacco, red wine, and fruits such as the longan.[5][6][7] Its presence in wine is a result of the fermentation process, where it is produced as a metabolite by yeast, specifically Saccharomyces cerevisiae.[1][4] This natural origin contributes to the aroma profile of these substances.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is essential for its identification, handling, and application in research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 626-89-1 | [1] |

| Molecular Formula | C6H14O | [1] |

| Molecular Weight | 102.17 g/mol | [1] |

| Appearance | Clear, colorless liquid | [3] |

| Density | 0.821 g/mL at 25 °C | [8] |

| Boiling Point | 160-165 °C | [8] |

| Refractive Index | n20/D 1.414 | [8] |

| Flash Point | 51.67 °C | [9] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Shifts / Peaks | Reference |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 0.86 (d), 1.15-1.29 (m), 1.41-1.67 (m), 1.94 (s, OH), 3.61 (t) | [1] |

| ¹³C NMR (15.09 MHz, CDCl₃) | δ (ppm): 22.61, 27.97, 30.62, 35.05, 62.93 | [1][10] |

| GC-MS (EI) | Major m/z fragments: 56.0 (base peak), 41.0, 43.0, 42.0, 69.0 | [1] |

Synthesis of this compound

Several synthetic routes have been established for the production of this compound. The choice of method often depends on the availability of starting materials, desired yield, and scalability. Key laboratory and industrial methods are detailed below.

3.1 Grignard Synthesis

A classic and reliable method for forming primary alcohols is the reaction of a Grignard reagent with formaldehyde. For this compound, this involves the reaction of isoamylmagnesium bromide with formaldehyde.[6] The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

References

- 1. This compound | C6H14O | CID 12296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 626-89-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 626-89-1 [chemicalbook.com]

- 4. glpbio.com [glpbio.com]

- 5. Isohexanol - Wikipedia [en.wikipedia.org]

- 6. This compound – Wikipedia [de.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound 97 626-89-1 [sigmaaldrich.com]

- 9. This compound, 626-89-1 [thegoodscentscompany.com]

- 10. This compound(626-89-1) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 4-Methyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-Methyl-1-pentanol, with a specific focus on its boiling point and flash point. The information herein is intended to support research, development, and safety protocols in a laboratory and industrial setting.

Core Physical Properties

This compound, also known as isohexanol, is a branched-chain alcohol with the chemical formula C₆H₁₄O. It presents as a colorless, clear liquid and is utilized in various applications, including as a solvent and a chemical intermediate. A summary of its primary physical properties is presented below.

Data Presentation: Physical Properties of this compound

| Property | Value | Units | Notes |

| Boiling Point | 151.00 to 165.00 | °C | At 760.00 mm Hg |

| Flash Point | 51.67 to 57 | °C | Tag Closed Cup (TCC) / Closed Cup |

| IUPAC Name | 4-Methylpentan-1-ol | - | - |

| Molecular Formula | C₆H₁₄O | - | - |

| Molecular Weight | 102.17 | g/mol | [1][2] |

| Density | 0.821 | g/mL | At 25 °C |

Mandatory Visualization

The following diagram illustrates the logical relationship between the physical state of this compound and its boiling and flash points.

Experimental Protocols

The determination of the boiling point and flash point of chemical compounds like this compound is governed by standardized experimental protocols. These methods ensure accuracy, reproducibility, and safety in the laboratory.

3.1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For volatile organic liquids such as this compound, a common method for determining the distillation range is ASTM D1078.[3]

-

Principle: This test method covers the determination of the distillation range of liquids that boil between 30 and 350 °C and are chemically stable during the process.[3] The relative volatility is a key quality metric for organic liquids.[4]

-

Apparatus: The apparatus consists of a distillation flask, a condenser and cooling bath, a flask support, a heat source, a graduated cylinder for receiving the distillate, and a calibrated thermometer.

-

Procedure:

-

A measured volume of the sample is placed in the distillation flask with a few boiling chips.

-

The flask is heated, and the vapor is passed through the condenser.

-

The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

Heating is continued, and the temperature is recorded as the distillate is collected in the graduated cylinder.

-

The final boiling point is the maximum temperature observed during the distillation.

-

The entire distillation range provides a measure of the substance's purity.

-

3.2. Flash Point Determination

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near its surface. This is a critical safety parameter for handling and storage. A widely used method is the Tag Closed-Cup method (ASTM D56), particularly for liquids with a flash point below 93°C.[5]

-

Principle: The sample is heated in a closed cup at a slow, constant rate.[6] An ignition source is periodically directed into the vapor space of the cup. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[6][7]

-

Apparatus: The Tag Closed-Cup tester consists of a brass test cup, a lid with an opening for the ignition source and a thermometer, a water bath for heating, and a flame or electric ignition source.

-

Procedure:

-

The sample is cooled to at least 10°C below the expected flash point and placed into the test cup to a specified level.[7]

-

The lid is secured, and the sample is heated at a controlled rate.

-

At prescribed temperature intervals, the ignition source is applied by momentarily opening a shutter in the lid.

-

The test is continued until a distinct flash is observed inside the cup.

-

The temperature at which the flash occurs is recorded as the flash point, which is then corrected for barometric pressure.[7]

-

For liquids with higher viscosity or a tendency to form a surface film, the Pensky-Martens Closed-Cup method (ASTM D93) may be more appropriate.[1][8] This method is suitable for determining flash points in a temperature range of 40 to 370°C.[8][9]

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. store.astm.org [store.astm.org]

- 6. shxf17.com [shxf17.com]

- 7. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]

- 8. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]

- 9. ASTM D93 - eralytics [eralytics.com]

Methodological & Application

Application Notes and Protocols for 4-Methyl-1-pentanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-pentanol (also known as isohexyl alcohol) is a primary alcohol with the formula C₆H₁₄O.[1] It is a clear, colorless liquid with a characteristic nutty odor.[2][3] While not as commonly employed as lower-order alcohols like ethanol or isopropanol, its unique physical properties, including a higher boiling point and lower polarity, present opportunities for its use as a specialty solvent in various organic synthesis applications. These applications can range from serving as a medium for reactions requiring elevated temperatures to its potential use in nanoparticle and polymer synthesis.

This document provides detailed application notes on the potential uses of this compound as a solvent, based on its physicochemical properties and by drawing parallels with similar higher-order alcohols. It also includes generalized experimental protocols for key reaction types where its properties may be advantageous.

Physicochemical Properties

A comprehensive understanding of a solvent's physical properties is crucial for its application in synthesis. The following table summarizes the key properties of this compound and compares them with other common alcohol solvents.

| Property | This compound | 1-Butanol | Isopropanol | Ethanol |

| CAS Number | 626-89-1[1] | 71-36-3 | 67-63-0 | 64-17-5 |

| Molecular Formula | C₆H₁₄O[1] | C₄H₁₀O | C₃H₈O | C₂H₆O |

| Molecular Weight ( g/mol ) | 102.17[1] | 74.12 | 60.10 | 46.07 |

| Boiling Point (°C) | 151-152[3] | 117.7 | 82.6 | 78.37 |

| Density (g/mL at 25°C) | ~0.821 | 0.81 | 0.786 | 0.789 |

| Flash Point (°C) | 57 | 37 | 11.7 | 13 |

| Water Solubility (g/L at 25°C) | ~7.6[3] | 73 | Miscible | Miscible |

Potential Applications in Organic Synthesis

Due to its higher boiling point, this compound can be a suitable solvent for reactions that require temperatures above the boiling points of more common alcohol solvents. Its lower polarity compared to shorter-chain alcohols can also influence reaction selectivity and solubility of nonpolar reactants.

Esterification Reactions

Application Note: Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, often requires elevated temperatures to proceed at a reasonable rate and to drive the equilibrium towards the product by removing water. The high boiling point of this compound makes it an excellent candidate as a solvent for the esterification of various carboxylic acids, particularly when one of the reactants is a solid with limited solubility in lower boiling point alcohols. In the synthesis of its own ester, 4-methyl-1-pentyl acetate, it would serve as both reactant and solvent. A similar reaction has been reported for the esterification of 4-methyl-2-pentanol with excess acetic acid.[4]

Experimental Protocol: General Procedure for Fischer Esterification

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carboxylic acid (1.0 eq.) in this compound (5-10 volumes).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.01-0.05 eq.).

-

Reaction: Heat the reaction mixture to reflux (approx. 150-152°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by distillation or column chromatography.

Nanoparticle Synthesis

Application Note: The synthesis of nanoparticles often involves the reduction of a metal salt in a solvent that can also act as a capping agent to control particle size and prevent agglomeration. Alcohols are frequently used for this purpose. While there are no specific reports on the use of this compound, its properties are similar to 1-pentanol, which has been used as a co-stabilizer in the synthesis of polystyrene-single wall carbon nanotube nanoparticles.[5] The higher boiling point of this compound could allow for greater control over reaction kinetics at elevated temperatures, potentially influencing the size and morphology of the resulting nanoparticles.

Experimental Protocol: General Procedure for Silver Nanoparticle Synthesis

-

Precursor Solution: Dissolve silver nitrate (AgNO₃) in this compound in a three-necked flask to a final concentration of 1 mM.

-

Heating: Heat the solution to 120°C with vigorous stirring under a nitrogen atmosphere.

-

Reducing Agent: In a separate container, prepare a solution of a reducing agent, such as tannic acid or sodium borohydride, in this compound.

-

Injection: Rapidly inject the reducing agent solution into the hot silver nitrate solution. A color change should be observed, indicating the formation of silver nanoparticles.

-

Aging: Maintain the reaction mixture at 120°C for 1 hour to allow for particle growth and stabilization.

-

Isolation: Cool the nanoparticle suspension to room temperature. The nanoparticles can be isolated by centrifugation, followed by washing with ethanol to remove any unreacted precursors and byproducts.

-

Characterization: Characterize the size and morphology of the synthesized nanoparticles using techniques such as UV-Vis Spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS).

Safety and Handling

This compound is a flammable liquid and vapor.[1] It should be handled in a well-ventilated area, away from sources of ignition. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While not a conventional solvent, this compound offers a unique set of properties that can be advantageous in specific synthetic applications. Its high boiling point makes it suitable for reactions requiring elevated temperatures, and its moderate polarity allows for the dissolution of a range of starting materials. Further research into its use as a solvent in various organic transformations could expand the toolbox of synthetic chemists, particularly in the pursuit of green and sustainable chemical processes.

References

- 1. This compound | C6H14O | CID 12296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound, 626-89-1 [thegoodscentscompany.com]

- 4. ukessays.com [ukessays.com]

- 5. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4-Methyl-1-pentanol in Fragrance and Flavor Industries: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-pentanol, also known as isohexyl alcohol, is a branched-chain primary alcohol that has garnered interest in the fragrance and flavor industries. It is a naturally occurring volatile compound found in some alcoholic beverages, such as red wine, contributing to their complex aroma profiles.[1] Its characteristic nutty, fermented, oily, and alcoholic odor profile makes it a valuable ingredient for creating specific sensory experiences in a variety of consumer products.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in fragrance and flavor formulations, intended for researchers, scientists, and professionals in product development.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H14O | [4] |

| Molecular Weight | 102.17 g/mol | [4] |

| Appearance | Colorless liquid | [5] |

| Odor Profile | Nutty, fermented, oily, alcoholic | [2][3] |

| Boiling Point | 151-152 °C @ 760 mmHg | The Good Scents Company |

| Flash Point | 51.67 °C | The Good Scents Company |

| Solubility | Soluble in alcohol; Water solubility: 7600 mg/L @ 25 °C | The Good Scents Company |

Recommended Usage Levels in Food and Beverages

The following table summarizes the typical and maximum recommended usage levels of this compound as a flavoring agent in various food and beverage categories, according to industry surveys.

| Food Category | Typical Usage (mg/kg) | Maximum Usage (mg/kg) |

| Alcoholic Beverages | 10.0 | 50.0 |

| Non-alcoholic Beverages | 5.0 | 25.0 |

| Dairy Products | 5.0 | 25.0 |

| Edible Ices | 10.0 | 50.0 |

| Processed Fruit | 7.0 | 35.0 |

| Confectionery | 10.0 | 50.0 |

| Bakery Wares | 10.0 | 50.0 |

| Meat Products | 2.0 | 10.0 |

| Fish Products | 2.0 | 10.0 |

| Soups and Sauces | 5.0 | 25.0 |

| Ready-to-eat Savories | 20.0 | 100.0 |

| Composite Foods | 5.0 | 25.0 |

Source: The Good Scents Company[6]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Alcoholic Beverages using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol describes a method for the extraction and quantification of this compound from alcoholic beverage matrices.

1. Materials and Equipment:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

SPME autosampler and fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with PTFE/silicone septa

-

This compound standard

-

Internal standard (e.g., 4-methyl-2-pentanol)

-

Ethanol (for matrix simulation)

-

Sodium chloride (NaCl)

-

Magnetic stirrer and stir bars

-

Precision balance and pipettes

2. Sample and Standard Preparation:

-

Calibration Standards: Prepare a series of calibration standards by spiking a model wine solution (e.g., 12% ethanol in water) with known concentrations of this compound and a constant concentration of the internal standard.

-

Sample Preparation: Place 5 mL of the alcoholic beverage sample into a 20 mL headspace vial. Add a known amount of the internal standard. For enhanced extraction efficiency, add 1.5 g of NaCl to the vial. Seal the vial immediately.

3. HS-SPME Procedure:

-

Incubation: Place the vial in the autosampler tray and incubate at 40°C for 15 minutes with agitation.

-

Extraction: Expose the SPME fiber to the headspace of the sample for 30 minutes at 40°C.

-

Desorption: Transfer the fiber to the GC injector and desorb for 5 minutes at 250°C in splitless mode.

4. GC-MS Conditions:

-

Column: DB-WAX capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Start at 40°C for 5 minutes, ramp to 220°C at a rate of 5°C/min, and hold for 10 minutes.

-

MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 35-350.

5. Data Analysis:

-

Identify this compound based on its retention time and mass spectrum.

-

Quantify the concentration by constructing a calibration curve of the peak area ratio of this compound to the internal standard versus the concentration of the standards.

Protocol 2: Sensory Evaluation of the Nutty Aroma of this compound in an Alcoholic Beverage Matrix

This protocol outlines a procedure for a trained sensory panel to evaluate the nutty characteristic of this compound.

1. Panelist Selection and Training:

-

Select 8-12 panelists with demonstrated sensory acuity and experience in descriptive analysis of alcoholic beverages.

-

Conduct training sessions to familiarize panelists with the nutty aroma of this compound using reference standards (e.g., solutions of this compound in a neutral alcoholic base at various concentrations). Develop and agree upon a common vocabulary to describe the nutty attribute.

2. Sample Preparation:

-

Prepare a base solution of a neutral alcoholic beverage (e.g., a light white wine or a 12% ethanol/water solution).

-

Spike the base solution with varying concentrations of this compound (e.g., 0, 5, 15, 30 mg/L).

-

Code the samples with three-digit random numbers.

3. Tasting Procedure:

-

Present the samples to the panelists in a randomized order in a controlled sensory evaluation environment (odor-free, well-lit, and with controlled temperature).

-

Instruct panelists to evaluate the intensity of the "nutty" aroma for each sample using a line scale (e.g., from 0 = not perceptible to 100 = extremely intense).

-

Provide unsalted crackers and water for palate cleansing between samples.

4. Data Analysis:

-

Collect the intensity ratings from all panelists.

-

Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in the perceived nutty intensity across the different concentrations of this compound.

Protocol 3: Laboratory Synthesis of this compound via Hydroboration-Oxidation

This protocol describes a laboratory-scale synthesis of this compound from 4-methyl-1-pentene.

1. Materials and Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Nitrogen inlet

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

-

4-methyl-1-pentene

-

Borane-tetrahydrofuran complex (BH3-THF) solution (1 M in THF)

-

Sodium hydroxide (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H2O2) solution (30%)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

2. Procedure:

-

Hydroboration:

-

Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Place the flask in an ice bath.

-

Add 4-methyl-1-pentene to the flask, dissolved in anhydrous THF.

-

Slowly add the borane-THF complex solution from the dropping funnel to the stirred solution of the alkene, maintaining the temperature at 0-5°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Oxidation:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully add the sodium hydroxide solution.

-

Follow by the slow, dropwise addition of the hydrogen peroxide solution, ensuring the temperature does not rise excessively.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.

-

-

Workup and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for GC-MS analysis of this compound.

Caption: Simplified olfactory signal transduction cascade.

References

- 1. mdpi.com [mdpi.com]

- 2. File:Laboratory synthesis of this compound.svg - Wikimedia Commons [commons.wikimedia.org]

- 3. Olfactory Detection Thresholds for Primary Aliphatic Alcohols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H14O | CID 12296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. flavorsum.com [flavorsum.com]

Gas chromatography-mass spectrometry (GC-MS) analysis of 4-Methyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-pentanol, an isomer of hexanol, is a volatile organic compound that can be found as a byproduct of fermentation processes and is relevant in the study of microbial metabolism and in the development of biofuels.[1] In the pharmaceutical and biotechnology industries, monitoring such volatile impurities is crucial for process optimization and quality control. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile compounds like this compound in complex matrices.[1] This application note provides detailed protocols for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and expected analytical figures of merit.

Experimental Protocols

Two primary methods for sample preparation are presented: Liquid-Liquid Extraction (LLE) for aqueous samples such as fermentation broths, and Static Headspace (HS) analysis for volatile screening. Following sample preparation, two distinct GC-MS methods are detailed: a rapid screening method for high-throughput analysis and a standard method for higher resolution.

Sample Preparation

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting this compound from aqueous matrices like cell culture media or fermentation broths.

-

Sample Collection: Collect 1 mL of the aqueous sample in a clean glass vial.

-

Internal Standard Spiking: Add an appropriate internal standard (e.g., 2-Methyl-1-pentanol or a deuterated analog) to the sample to a final concentration of 10 µg/mL.

-

Extraction: Add 1 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

-

Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.

-

Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve complete phase separation.

-

Collection: Carefully transfer the upper organic layer to a clean GC vial for analysis.

Protocol 2: Static Headspace (HS) Analysis

This protocol is ideal for the rapid screening of volatile compounds without extensive sample preparation.

-

Sample Preparation: Place 1 mL of the liquid sample (e.g., fermentation broth) into a 20 mL headspace vial.

-

Salting Out: Add 1 gram of sodium chloride (NaCl) to the vial to increase the partitioning of volatile analytes into the headspace.

-

Incubation: Seal the vial and incubate at 70°C for 10 minutes to allow the volatile compounds to equilibrate in the headspace.

-

Injection: A heated, gas-tight syringe is used to withdraw a sample of the headspace gas and inject it into the GC-MS.

GC-MS Instrumentation and Conditions

Two methods are provided to offer flexibility for either rapid screening or high-resolution analysis.

Method A: Rapid Screening

This method is adapted from a validated procedure for the fast quantification of volatile metabolites.[1]

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC system or equivalent |

| Column | DB-Wax (30 m x 250 µm x 0.25 µm) |

| Injector Temperature | 200°C |

| Injection Volume | 1 µL (Split ratio 20:1) |

| Carrier Gas | Helium at a constant flow of 0.7 mL/min |

| Oven Program | Initial 35°C for 5 min, ramp to 80°C at 3°C/min, then to 250°C at 10°C/min, hold for 10 min |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Ion Source Temp. | 230°C |

| Interface Temp. | 250°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-400 |

Method B: Standard Resolution for Fusel Alcohols

This method is based on standard procedures for the analysis of fusel oils and provides better separation of isomers.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC system or equivalent |

| Column | HP-INNOWax (30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 250°C |

| Injection Volume | 2 µL (Splitless) |

| Carrier Gas | Hydrogen |

| Oven Program | Initial 90°C, ramp to 245°C at 30°C/min, hold for 7 min |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Ion Source Temp. | 230°C |

| Interface Temp. | 250°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-400 |

A Note on Derivatization: While alcohols can be analyzed directly, derivatization (e.g., silylation) can improve peak shape and reduce tailing, which may be beneficial for trace-level quantification. However, for routine analysis of this compound at moderate concentrations, derivatization is often not necessary.

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS analysis of this compound.

Table 1: Chromatographic and Quantitative Data

| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |

| This compound | 2.729[1] | 4[1] | 10[1] |

Data obtained using the Rapid Screening Method.

Table 2: Mass Spectrometric Data

The mass spectrum of this compound is characterized by several key fragment ions. The base peak is typically observed at m/z 56.[2]

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment |

| 56 | 99.99[2] | [C4H8]+• |

| 41 | 63.96[2] | [C3H5]+ |

| 43 | 50.13[2] | [C3H7]+ |

| 42 | 42.10[2] | [C3H6]+• |

| 69 | 40.38[2] | [C5H9]+ |

| 84 | Low | [M-H2O]+• |

The fragmentation pattern is consistent with the initial loss of water to form 4-methyl-1-pentene, which then undergoes further fragmentation.[3]

Visualization

The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Application Note: Determination of 4-Methyl-1-pentanol using HPLC with UV Detection following Pre-column Derivatization

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 4-Methyl-1-pentanol in various sample matrices. Due to the lack of a significant UV-absorbing chromophore in the native molecule, a pre-column derivatization step is employed to enable highly sensitive detection by High-Performance Liquid Chromatography (HPLC) with a standard UV detector. The protocol describes the derivatization of this compound with 3,5-dinitrobenzoyl chloride to form a strongly UV-absorbing ester derivative. The subsequent separation is achieved on a reversed-phase C18 column with a methanol-water mobile phase. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this aliphatic alcohol.

Introduction

This compound (isohexanol) is a branched-chain primary alcohol used as a solvent, in the synthesis of pharmaceuticals, and as a component in various industrial applications. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and research purposes. While gas chromatography (GC) is a common technique for analyzing volatile alcohols, HPLC offers an alternative approach, particularly when GC is not available or when analyzing complex matrices that are more amenable to liquid chromatography. The primary challenge for HPLC analysis of aliphatic alcohols is their lack of a chromophore, which precludes direct UV detection at typical wavelengths.

To overcome this limitation, this method utilizes a pre-column derivatization strategy. This compound is reacted with 3,5-dinitrobenzoyl chloride in the presence of a catalyst to form 4-methyl-1-pentyl 3,5-dinitrobenzoate. This derivative possesses two nitro groups, which are strong chromophores, allowing for sensitive UV detection.

Experimental Protocol

Materials and Reagents

-

This compound (≥99% purity)

-

3,5-Dinitrobenzoyl chloride (≥99% purity)

-

Pyridine (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃), 5% aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solid Phase Extraction (SPE) C18 cartridges

Equipment

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Vortex mixer

-

Centrifuge

-

Water bath or heating block

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Derivatization Procedure

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile. Create a series of calibration standards by diluting the stock solution. For unknown samples, dissolve a known amount in the same solvent.

-

Reaction Setup: In a clean, dry vial, add 100 µL of the sample or standard solution.

-

Add 100 µL of a 10 mg/mL solution of 3,5-dinitrobenzoyl chloride in acetonitrile.

-

Add 50 µL of pyridine to catalyze the reaction.

-

Seal the vial and vortex thoroughly.

-

Reaction Incubation: Heat the mixture at 60°C for 30 minutes in a water bath or on a heating block.

-

Reaction Quench and Extraction: After cooling to room temperature, add 1 mL of 5% sodium bicarbonate solution to quench the reaction and neutralize excess acid.

-

Extract the derivative with 2 mL of a suitable organic solvent like diethyl ether or ethyl acetate. Vortex for 1 minute and centrifuge to separate the layers.

-

Transfer the organic layer to a new tube.

-

Washing: Wash the organic extract sequentially with 1 mL of 1 M HCl and 1 mL of deionized water to remove residual pyridine and other impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

HPLC Conditions

-

Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

UV Detection: 254 nm

Data Presentation

Quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison. The following table provides a template for the expected analytical performance parameters that should be determined during method validation.

| Parameter | Expected Value |

| Retention Time (min) | 5 - 10 |

| **Linearity (R²) ** | ≥ 0.999 |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis.

Caption: Workflow for the HPLC analysis of this compound.

Derivatization Reaction Pathway

The chemical reaction for the derivatization of this compound is depicted below.

Caption: Derivatization of this compound with 3,5-dinitrobenzoyl chloride.

Conclusion